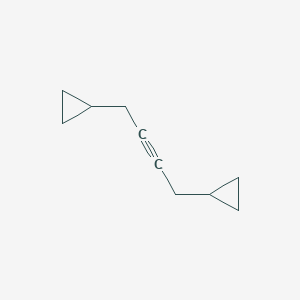
1,1'-(But-2-yne-1,4-diyl)dicyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(But-2-yne-1,4-diyl)dicyclopropane is an organic compound characterized by the presence of a butyne moiety flanked by two cyclopropane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(But-2-yne-1,4-diyl)dicyclopropane typically involves the coupling of cyclopropylacetylene with suitable reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which employs palladium catalysts and copper co-catalysts in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production. Catalysts and reagents are selected based on their availability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(But-2-yne-1,4-diyl)dicyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can yield alkanes or alkenes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) or halogenating agents like N-bromosuccinimide (NBS).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1,1’-(But-2-yne-1,4-diyl)dicyclopropane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(But-2-yne-1,4-diyl)dicyclopropane involves its interaction with molecular targets through its reactive functional groups. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. These interactions can modulate biological pathways or facilitate chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Butynediol: A related compound with hydroxyl groups instead of cyclopropane rings.
2-Butyne-1,4-diol, diacetate: Another derivative with acetate groups.
2-Butyne-1,4-diyl dibenzoate: A compound with benzoate groups.
Uniqueness
1,1’-(But-2-yne-1,4-diyl)dicyclopropane is unique due to the presence of cyclopropane rings, which impart distinct chemical and physical properties. These rings contribute to the compound’s stability and reactivity, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
66341-48-8 |
|---|---|
Fórmula molecular |
C10H14 |
Peso molecular |
134.22 g/mol |
Nombre IUPAC |
4-cyclopropylbut-2-ynylcyclopropane |
InChI |
InChI=1S/C10H14/c1(3-9-5-6-9)2-4-10-7-8-10/h9-10H,3-8H2 |
Clave InChI |
OJZCNGBMCAPETO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CC#CCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


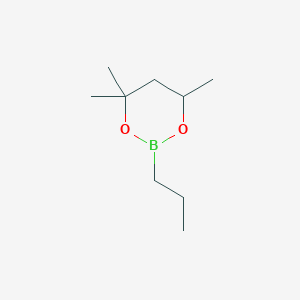


![1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL](/img/structure/B14460631.png)

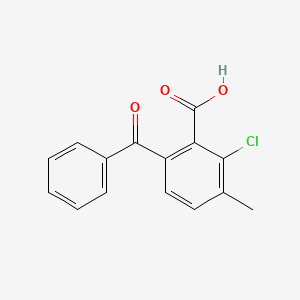

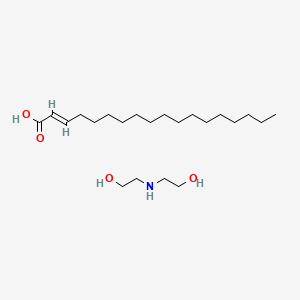

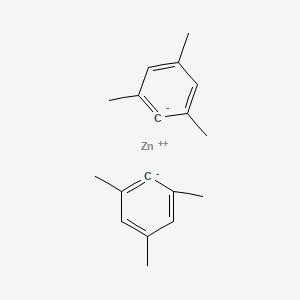
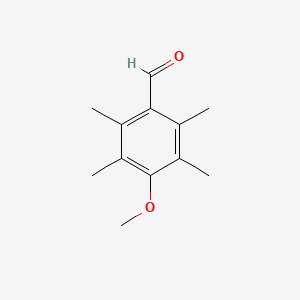

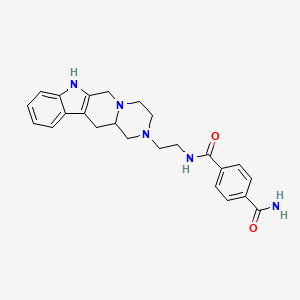
![Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane](/img/structure/B14460702.png)
